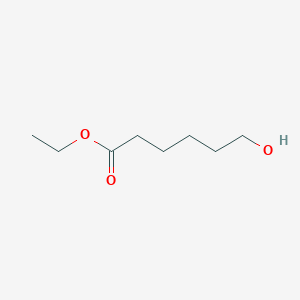

Ethyl 6-hydroxyhexanoate

Description

Properties

IUPAC Name |

ethyl 6-hydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-2-11-8(10)6-4-3-5-7-9/h9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYXRUZUPCFVWAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

606130-29-4 | |

| Record name | Poly[oxy(1-oxo-1,6-hexanediyl)], α-ethyl-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606130-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60326814 | |

| Record name | Ethyl 6-hydroxyhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5299-60-5 | |

| Record name | Ethyl 6-hydroxyhexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5299-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-hydroxyhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 6-hydroxyhexanoate (CAS: 5299-60-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-hydroxyhexanoate (B1236181) is a bifunctional organic compound featuring both a hydroxyl group and an ethyl ester. This unique structure makes it a valuable and versatile building block in organic synthesis. Its CAS number is 5299-60-5.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its applications, particularly in the realm of drug development and life sciences research.

Physicochemical Properties

Ethyl 6-hydroxyhexanoate is a colorless to almost colorless clear liquid at room temperature.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5299-60-5 | [1] |

| Molecular Formula | C₈H₁₆O₃ | [1] |

| Molecular Weight | 160.21 g/mol | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 127-128 °C at 12 mmHg | [1][3] |

| Density | 0.985 g/mL at 25 °C | [1][3] |

| Refractive Index (n20/D) | 1.437 | [1][3] |

| SMILES | CCOC(=O)CCCCCO | [2] |

| InChI | InChI=1S/C8H16O3/c1-2-11-8(10)6-4-3-5-7-9/h9H,2-7H2,1H3 | [2] |

| InChIKey | HYXRUZUPCFVWAH-UHFFFAOYSA-N | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral features are summarized below.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic peaks for the ethyl group (a triplet and a quartet), methylene (B1212753) groups of the hexanoate (B1226103) chain, and a methylene group adjacent to the hydroxyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the four unique methylene carbons of the hexanoate backbone.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the C=O stretching of the ester group (around 1730 cm⁻¹) and a broad absorption for the O-H stretching of the hydroxyl group (around 3300-3500 cm⁻¹).

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the ethoxy group and other fragments.

Synthesis of this compound

The most common and practical synthesis of this compound involves the ring-opening of ε-caprolactone. This can be achieved through acid-catalyzed or lipase-catalyzed methods.

Acid-Catalyzed Synthesis from ε-Caprolactone

This method involves the acid-catalyzed ethanolysis of ε-caprolactone. A general workflow for this synthesis is depicted below.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ε-caprolactone, an excess of absolute ethanol, and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reaction: Heat the mixture to reflux and maintain the temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent such as diethyl ether. Wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

-

Purification: Remove the solvent by rotary evaporation. The crude product is then purified by vacuum distillation to yield pure this compound.[4]

Lipase-Catalyzed Synthesis from ε-Caprolactone

Enzymatic synthesis offers a milder and more environmentally friendly alternative to acid catalysis. Lipases, such as Candida antarctica lipase (B570770) B (CALB), can effectively catalyze the ring-opening of ε-caprolactone in the presence of ethanol.

Experimental Protocol:

-

Reaction Setup: In a reaction vial, combine ε-caprolactone, ethanol, and an immobilized lipase (e.g., Novozym 435, which is CALB immobilized on an acrylic resin). The reaction is typically performed in a solvent-free system or in an organic solvent.

-

Reaction: Incubate the mixture at a controlled temperature (typically between 40-60 °C) with constant shaking to ensure proper mixing. Monitor the conversion of the starting material by GC.

-

Product Isolation: Once the desired conversion is reached, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be washed and reused.

-

Purification: Remove the excess ethanol and any solvent used under reduced pressure. If necessary, the product can be further purified by column chromatography.

Applications in Research and Drug Development

This compound's bifunctionality makes it a valuable synthon for the synthesis of more complex molecules with potential biological activity.[1] It is not known to have direct activity on signaling pathways itself but serves as a crucial building block.

Role as a Versatile Synthon

The hydroxyl and ester groups of this compound can be selectively modified, allowing for its incorporation into a variety of molecular scaffolds.

Prodrug Synthesis

This compound is a suitable building block for the synthesis of prodrugs.[3][5] The hydroxyl group can be used to attach a drug molecule through an ester or carbonate linkage, while the ethyl ester can be designed for controlled release within the body. Its fatty acid-like structure can also influence the pharmacokinetic properties of the parent drug.

Synthesis of Bioactive Molecules and Ligands

The six-carbon chain with a terminal hydroxyl group is a structural motif found in various bioactive molecules. This compound can serve as a starting material or intermediate in the synthesis of:

-

Prostaglandin Analogs: These are potent lipid compounds with diverse physiological effects.

-

Macrolide Antibiotics: The hydroxy ester functionality can be incorporated into the complex structures of these antibiotics.

-

Affinity Ligands: It has been used in the preparation of N-5-Carboxypentyl-1-deoxymannojirimycin, a ligand for the creation of affinity resins used in the purification of specific mannosidases.

Safety and Handling

This compound is classified as an irritant. It can cause skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling this compound.[4] It should be used in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile bifunctional molecule with significant applications in organic synthesis. Its straightforward synthesis from ε-caprolactone and its utility as a building block for more complex molecules, including prodrugs and bioactive compounds, make it a compound of interest for researchers in chemistry, life sciences, and drug development. This guide provides a foundational understanding of its properties, synthesis, and applications to aid in future research and development endeavors.

References

An In-depth Technical Guide to the Physical Properties of Ethyl 6-hydroxyhexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-hydroxyhexanoate (B1236181) (CAS No. 5299-60-5) is a bifunctional organic molecule featuring a terminal hydroxyl group and an ethyl ester.[1] This structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and fragrances.[2][3] A thorough understanding of its physical properties is essential for its application in research and development, enabling accurate modeling, reaction design, and purification. This guide provides a comprehensive overview of the core physical characteristics of Ethyl 6-hydroxyhexanoate, detailed experimental protocols for their determination, and logical workflows for its synthesis.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various chemical and physical processes.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆O₃ | [1][2][4] |

| Molecular Weight | 160.21 g/mol | [1][4] |

| Appearance | Colorless to almost colorless clear liquid | [1][2] |

| Boiling Point | 127-128 °C at 12 mmHg | [1][2] |

| Density | 0.985 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.437 | [1][2] |

| Flash Point | > 110 °C (> 230 °F) | |

| Solubility | Based on its chemical structure, which includes a polar hydroxyl group and a nonpolar alkyl chain, this compound is expected to be soluble in polar organic solvents such as ethanol, methanol, and acetone (B3395972). It is likely to have limited solubility in water and be miscible with other esters and ethers. |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail standardized laboratory protocols for measuring the key physical properties of liquid compounds like this compound.

Determination of Boiling Point (Capillary Method)

The boiling point is a key indicator of a liquid's volatility and purity.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube (e.g., fusion tube)

-

Heating source (e.g., Bunsen burner or hot plate)

-

Liquid paraffin (B1166041) or silicone oil

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped and immersed in the Thiele tube or oil bath, ensuring the heat-transfer liquid is above the level of the sample but below the opening of the test tube.

-

The apparatus is heated gently. A stream of bubbles will begin to emerge from the open end of the capillary tube as the liquid's vapor pressure increases.

-

Heating is continued until a steady stream of bubbles is observed.

-

The heat source is then removed, and the bath is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Determination of Density (Pycnometer Method)

Density is a fundamental property used for substance identification and to calculate mass from a known volume.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

Procedure:

-

The clean, dry pycnometer is weighed accurately on the analytical balance (m₁).

-

The pycnometer is filled with distilled water and placed in the constant temperature water bath until it reaches thermal equilibrium (e.g., 25 °C). The volume is adjusted precisely to the calibration mark, and the exterior is dried.

-

The pycnometer filled with water is weighed (m₂).

-

The pycnometer is emptied and thoroughly dried.

-

The pycnometer is then filled with this compound, brought to the same constant temperature, adjusted to the mark, dried, and weighed (m₃).

-

The density of water (ρ_water) at the experimental temperature is obtained from reference tables.

-

The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how light propagates through a substance and is a sensitive measure of purity.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Dropper

-

Soft tissue (e.g., lens paper)

-

Solvent for cleaning (e.g., acetone or ethanol)

Procedure:

-

The constant temperature circulator is turned on and set to the desired temperature (e.g., 20 °C), allowing the refractometer prisms to equilibrate.

-

The prism surfaces are cleaned with a suitable solvent and a soft tissue.

-

A few drops of this compound are placed onto the surface of the lower prism using a clean dropper.

-

The prisms are closed and locked.

-

While looking through the eyepiece, the handwheel is adjusted until the field of view shows a distinct light and dark region.

-

The compensator knob is adjusted to eliminate any color fringe at the boundary, sharpening the dividing line.

-

The handwheel is further adjusted to center the sharp boundary line on the crosshairs.

-

The refractive index value is read from the instrument's scale.

Synthetic Workflow and Logical Relationships

This compound is commonly synthesized via a two-step process starting from ε-caprolactone. This workflow is a practical example of ring-opening and esterification reactions.[1]

Caption: Synthetic pathway for this compound from ε-caprolactone.

The bifunctional nature of this compound allows it to be a versatile synthon in organic synthesis. Its two reactive sites, the hydroxyl and ester groups, can be selectively targeted for further chemical transformations.

Caption: Reactivity and logical relationships of this compound's functional groups.

References

An In-depth Technical Guide to Ethyl 6-hydroxyhexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 6-hydroxyhexanoate (B1236181) (CAS: 5299-60-5), a bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. This document outlines its chemical and physical properties, spectral data, synthesis protocols, and key applications, with a focus on its utility as a versatile building block in the development of novel therapeutic agents.

Chemical Identity and Structure

Ethyl 6-hydroxyhexanoate is an organic compound containing both a hydroxyl and an ethyl ester functional group. Its structure consists of a six-carbon aliphatic chain, with a hydroxyl group at one terminus and an ethyl ester at the other. This bifunctionality makes it a valuable intermediate for a variety of chemical transformations.

The systematic IUPAC name for this compound is This compound .[1] It is also known by several synonyms, which are crucial for comprehensive literature and database searches.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| CAS Number | 5299-60-5[1][3][4][5] |

| Molecular Formula | C₈H₁₆O₃[1][3][5] |

| Molecular Weight | 160.21 g/mol [1][2][4][5] |

| Canonical SMILES | CCOC(=O)CCCCCO[2][3] |

| InChI | InChI=1S/C8H16O3/c1-2-11-8(10)6-4-3-5-7-9/h9H,2-7H2,1H3[2][3][4] |

| InChIKey | HYXRUZUPCFVWAH-UHFFFAOYSA-N[2][3][4] |

| Common Synonyms | 6-Hydroxyhexanoic acid ethyl ester, Ethyl 6-hydroxycaproate, Ethyl epsilon-hydroxycaproate[1][3] |

Physicochemical Properties

This compound is a colorless to almost colorless clear liquid at room temperature.[1][3] A summary of its key physical and chemical properties is provided in Table 2.

Table 2: Physicochemical Properties

| Property | Value | Reference(s) |

| Appearance | Colorless to almost colorless clear liquid | [1][3] |

| Boiling Point | 127-128 °C at 12 mmHg | [1][4][6] |

| Density | 0.985 g/mL at 25 °C | [1][4][6] |

| Refractive Index (n20/D) | 1.437 | [1][4][6] |

| Flash Point | >230 °F (>110 °C) | [6] |

| pKa | 15.15 ± 0.10 (Predicted) | [3] |

| Solubility | Soluble in common organic solvents. |

Synthesis of this compound

A common and efficient laboratory-scale synthesis of this compound starts from the inexpensive feedstock ε-caprolactone.[1][7] The synthesis can be performed in two main ways: a two-step process involving hydrolysis followed by esterification, or a one-step acid-catalyzed transesterification.

Caption: Synthetic pathways for this compound from ε-caprolactone.

A general procedure for the two-step synthesis of this compound involves the initial hydrolysis of ε-caprolactone to 6-hydroxycaproic acid, followed by a Fischer esterification.[1]

Step 1: Hydrolysis of ε-Caprolactone

-

To a round-bottom flask, add ε-caprolactone and an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).

-

Heat the mixture under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

After cooling, neutralize the reaction mixture. If an acid catalyst was used, neutralize with a base. If a base was used, acidify the mixture.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-hydroxycaproic acid.

Step 2: Fischer Esterification of 6-Hydroxycaproic Acid

-

Dissolve the crude 6-hydroxycaproic acid in an excess of absolute ethanol (B145695).

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Heat the mixture under reflux for several hours. Monitor the reaction progress by TLC.

-

After completion, cool the mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis due to its two reactive functional groups.[1]

-

Prodrug Synthesis: The molecule is suitable for the synthesis of model phenol (B47542) carbonate ester prodrugs that possess fatty acid-like structures.[1][8]

-

Preparation of Alkyl Triflates: It can be used in the preparation of alkyl triflates, such as ethyl 6-(trifluoromethylsulfonyloxy)hexanoate, which are versatile reagents in organic chemistry.[1][8]

-

Fragrance Industry: The acetylated derivative, ethyl 6-acetoxyhexanoate, is a commercial fragrance compound with a raspberry-like odor.[7]

-

Polymer Chemistry: The related compound, ε-caprolactone, is a monomer for the production of polycaprolactone, a biodegradable polyester. This compound can be used in studies related to the ring-opening polymerization of lactones.

The following workflow illustrates the utility of this compound as a versatile chemical intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C8H16O3 | CID 357781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 6-羟基己酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. 5299-60-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

In-Depth Technical Guide to Ethyl 6-Hydroxyhexanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties and synthetic pathways of ethyl 6-hydroxyhexanoate (B1236181), a valuable building block in organic synthesis. The information is presented to support research and development activities in the pharmaceutical and chemical industries.

Physicochemical Properties

Ethyl 6-hydroxyhexanoate is an ethyl ester characterized by a six-carbon chain with a terminal hydroxyl group.[1] Its key quantitative properties are summarized below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 160.21 g/mol | [2][3][4][5][6][7] |

| Molecular Formula | C8H16O3 | [2][3][4][6][7][8] |

| CAS Number | 5299-60-5 | [2][3][4][5][8] |

| Density | 0.985 g/mL at 25 °C | [1][5][9] |

| Boiling Point | 127-128 °C at 12 mmHg | [1][5][7] |

| Refractive Index | n20/D 1.437 | [1][5][9] |

Synthesis of this compound

A prevalent and efficient method for the synthesis of this compound is the acid-catalyzed transesterification of ε-caprolactone.[10][11] This two-step process, which begins with the ring-opening of the lactone, is a common procedure in laboratory settings.[9][10]

Experimental Protocol: Acid-Catalyzed Ethanolysis of ε-Caprolactone

This protocol outlines the synthesis of this compound from ε-caprolactone and ethanol, using an acid catalyst.

Materials:

-

ε-Caprolactone

-

Ethanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ε-caprolactone and an excess of anhydrous ethanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

-

Reflux: Heat the mixture to reflux and maintain it for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by washing with a saturated sodium bicarbonate solution in a separatory funnel.

-

Extraction: Wash the organic layer with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound. Further purification can be achieved by vacuum distillation.

Synthetic Pathway Visualization

The following diagrams illustrate the key chemical transformation and a general experimental workflow for the synthesis of this compound.

Caption: Acid-catalyzed synthesis of this compound.

Caption: General workflow for the synthesis and purification.

References

- 1. alkalisci.com [alkalisci.com]

- 2. This compound | C8H16O3 | CID 357781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. labsolu.ca [labsolu.ca]

- 5. 6-羟基己酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

Ethyl 6-hydroxyhexanoate boiling point and density

An In-depth Technical Guide to Ethyl 6-hydroxyhexanoate (B1236181): Physicochemical Properties

This technical guide provides a comprehensive overview of the key physicochemical properties of ethyl 6-hydroxyhexanoate (CAS 5299-60-5), with a specific focus on its boiling point and density. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering detailed data and standardized experimental protocols.

Physical and Chemical Properties

This compound is a bifunctional organic molecule featuring a hydroxyl group and an ethyl ester.[1] It presents as a colorless to almost colorless, clear liquid at room temperature.[1][2] Its properties make it a valuable intermediate and building block in various synthetic applications, including the formulation of fragrances and the synthesis of prodrugs.[2][3]

Table 1: Key Physicochemical Data for this compound

| Property | Value | Conditions | Reference(s) |

| Boiling Point | 127-128 °C | at 12 mmHg | [1][2][4][5] |

| Density | 0.985 g/mL | at 25 °C | [1][2][4][5] |

| Molecular Formula | C₈H₁₆O₃ | [1][2][6] | |

| Molecular Weight | 160.21 g/mol | [1][2][4] | |

| Refractive Index | n20/D 1.437 | [2][4][5] |

Experimental Protocols

Accurate determination of physical properties such as boiling point and density is critical for substance identification, purity assessment, and process design. The following sections detail standardized laboratory methods for these measurements.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7][8] For small sample volumes, the capillary method (micro boiling point determination) is a convenient and accurate technique.[9]

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., MelTemp apparatus, oil bath with hot plate)[7][10]

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Sample of this compound

Procedure:

-

Sample Preparation: Add a few milliliters of this compound into the small test tube.

-

Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid.

-

Apparatus Assembly: Attach the test tube to the thermometer. The bulb of the thermometer should be level with the sample.

-

Heating: Immerse the assembly in a heating bath (e.g., the Thiele tube filled with paraffin (B1166041) oil).[7] Heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[9]

-

Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the liquid's vapor has displaced all the air.

-

Boiling Point Reading: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point of the sample.[7][11] At this moment, the vapor pressure of the sample equals the atmospheric pressure.[9]

-

Recording: Record the temperature. For high accuracy, also record the ambient barometric pressure.[8]

Determination of Density (Volumetric Method)

Density is a fundamental physical property defined as the mass of a substance per unit volume. The volumetric method is a straightforward and common procedure for determining the density of liquids.[12][13]

Apparatus:

-

Digital analytical balance (zeroed/tared)

-

Graduated cylinder or pycnometer (density bottle) for higher accuracy[12]

-

Thermometer

-

Sample of this compound

Procedure:

-

Measure Mass of Empty Container: Place a clean, dry graduated cylinder (or pycnometer) on the digital balance and record its mass (m₁).[12]

-

Measure Volume of Liquid: Carefully pour a known volume of this compound into the graduated cylinder (e.g., 10 mL). Read the volume from the bottom of the meniscus with your eye level to the liquid surface to avoid parallax error.[12] Record the volume (V).

-

Measure Mass of Filled Container: Place the graduated cylinder containing the liquid back on the balance and record the total mass (m₂).[12]

-

Measure Temperature: Use a thermometer to measure and record the temperature of the liquid, as density is temperature-dependent.[12]

-

Calculation: Calculate the mass of the liquid (m) by subtracting the mass of the empty cylinder from the total mass (m = m₂ - m₁).

-

Density Calculation: Use the formula ρ = m/V to calculate the density.[12] For improved reliability, repeat the measurement multiple times and calculate an average.

Synthetic Pathway Visualization

A common and efficient route for the laboratory synthesis of this compound starts from ε-caprolactone.[2][14] The process involves two primary steps: the hydrolysis of the lactone to form the intermediate hydroxy acid, followed by an acid-catalyzed esterification.[2][15]

Caption: Two-step synthesis of this compound from ε-caprolactone.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. This compound 97 5299-60-5 [sigmaaldrich.com]

- 5. 5299-60-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. phillysim.org [phillysim.org]

- 11. Video: Boiling Points - Concept [jove.com]

- 12. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 13. scribd.com [scribd.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 6-ヒロドキヘキサン酸エチル 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 6-hydroxyhexanoate

This technical guide provides a comprehensive overview of the refractive index and other key physicochemical properties of ethyl 6-hydroxyhexanoate (B1236181) (CAS 5299-60-5). The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data and experimental methodologies.

Physicochemical Data of Ethyl 6-hydroxyhexanoate

The following table summarizes the key quantitative properties of this compound, facilitating easy comparison and reference for experimental design.

| Property | Value | Conditions |

| Refractive Index (n) | 1.437 | 20°C, 589 nm (D line)[1][2][3][4] |

| Molecular Formula | C₈H₁₆O₃ | |

| Molecular Weight | 160.21 g/mol | [4][5][6][7] |

| Density | 0.985 g/mL | 25°C[1][2][3][4] |

| Boiling Point | 127-128 °C | 12 mmHg[1][2][3][4] |

| Flash Point | >230 °F (>110 °C) | [2] |

| Appearance | Colorless to almost colorless clear liquid | [5][6] |

| pKa (Predicted) | 15.15 ± 0.10 |

Experimental Protocols

Measurement of Refractive Index

While specific experimental documentation for this compound is not detailed in the provided literature, a general and widely accepted method for determining the refractive index of a liquid such as this is through the use of a refractometer, often an Abbe refractometer.[8]

Objective: To measure the refractive index of a liquid sample.

Materials:

-

Refractometer (e.g., Abbe refractometer)

-

Pasteur pipette

-

Liquid sample (this compound)

-

Cleaning solvent (e.g., ethanol (B145695) or methanol)

-

Lint-free tissue or cotton swabs

Procedure:

-

Cleaning: Ensure the prisms of the refractometer are clean. Use a few drops of a suitable solvent like ethanol and gently wipe with a lint-free tissue. Allow the solvent to evaporate completely.

-

Calibration: Calibrate the instrument, typically with distilled water, to ensure accuracy.

-

Sample Application: Using a Pasteur pipette, apply a few drops of the this compound sample onto the surface of the lower prism. Ensure there is enough liquid to cover the surface when the prisms are closed.

-

Measurement: Close the prisms carefully. Turn on the light source and look through the eyepiece. Adjust the focus to get a sharp line dividing the light and dark fields. If color fringes are observed, use the chromaticity adjustment to get a sharp, achromatic borderline. Align this borderline with the center of the crosshairs.

-

Reading: Read the refractive index value from the instrument's scale. The reading should be recorded to four decimal places.

-

Temperature Control: The refractive index is temperature-dependent. Ensure the measurement is taken at a controlled temperature, typically 20°C, by using a water bath connected to the refractometer.

Caption: Workflow for measuring the refractive index of a liquid.

Synthesis of this compound

A common laboratory-scale synthesis of this compound is a two-step process starting from ε-caprolactone.[5][9]

Step 1: Hydrolysis of ε-Caprolactone

-

ε-caprolactone is hydrolyzed in the presence of an aqueous acid or base to open the lactone ring, forming 6-hydroxycaproic acid.

Step 2: Fischer Esterification

-

The resulting 6-hydroxycaproic acid is then esterified with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 5299-60-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound 97 5299-60-5 [sigmaaldrich.com]

- 4. 6-羟基己酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. Page loading... [guidechem.com]

- 7. scbt.com [scbt.com]

- 8. rudolphresearch.com [rudolphresearch.com]

- 9. alkalisci.com [alkalisci.com]

An In-depth Technical Guide to the 1H NMR Spectrum of Ethyl 6-hydroxyhexanoate

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 6-hydroxyhexanoate (B1236181). It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. The document details the chemical shifts, multiplicities, coupling constants, and integration of the proton signals, supported by a detailed experimental protocol and visual diagrams to facilitate understanding.

Molecular Structure and Proton Environments

Ethyl 6-hydroxyhexanoate possesses a linear C6 alkyl chain with a hydroxyl group at one terminus and an ethyl ester at the other. This structure gives rise to seven distinct proton environments, each producing a unique signal in the 1H NMR spectrum. The structure and labeling of the non-equivalent protons are illustrated in the diagram below.

Caption: Structure of this compound with proton labeling.

Quantitative 1H NMR Data

The 1H NMR spectral data for this compound are summarized in the table below. The spectrum is typically recorded in deuterated chloroform (B151607) (CDCl₃), and chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.[1]

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| a | 1.25 | triplet | 7.1 | 3H | -O-CH₂-CH₃ |

| b | 4.12 | quartet | 7.1 | 2H | -O-CH₂ -CH₃ |

| c | 2.30 | triplet | 7.5 | 2H | -CH₂ -C(=O)O- |

| d | 1.65 | quintet | 7.5 | 2H | -CH₂ -CH₂-C(=O)O- |

| e | 1.38 | multiplet | - | 2H | HO-CH₂-CH₂-CH₂ - |

| f | 1.57 | quintet | 6.6 | 2H | HO-CH₂-CH₂ -CH₂- |

| g | 3.64 | triplet | 6.6 | 2H | HO-CH₂ -CH₂- |

| h | ~1.5 (variable) | broad singlet | - | 1H | -OH |

Detailed Signal Analysis

The chemical shifts and splitting patterns of the signals provide detailed information about the molecular structure.

References

In-Depth Technical Guide: ¹³C NMR Spectral Data of Ethyl 6-hydroxyhexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 6-hydroxyhexanoate (B1236181). The information herein is intended to support research, development, and quality control activities where this compound is utilized. This document presents predicted spectral data based on the analysis of close structural analogs and established principles of NMR spectroscopy.

Predicted ¹³C NMR Spectral Data

The following table summarizes the predicted ¹³C NMR chemical shifts for ethyl 6-hydroxyhexanoate. These predictions are derived from experimental data for the analogous compound, mthis compound, and typical chemical shifts for ethyl esters.[1] The assignments correspond to the carbon numbering in the molecular structure diagram provided in Section 3.

| Carbon Atom | Chemical Shift (δ) ppm | Multiplicity |

| C1 | ~174.3 | Singlet |

| C2 | ~34.1 | Triplet |

| C3 | ~24.8 | Triplet |

| C4 | ~25.4 | Triplet |

| C5 | ~32.4 | Triplet |

| C6 | ~62.8 | Triplet |

| C7 | ~60.5 | Triplet |

| C8 | ~14.2 | Quartet |

Experimental Protocol

The following is a standard protocol for the acquisition of ¹³C NMR spectra, based on common laboratory practices and information from related experiments.[1]

Instrumentation:

-

Spectrometer: A high-resolution NMR spectrometer, such as a Bruker Avance series or equivalent, operating at a ¹³C frequency of 151 MHz.

-

Probe: A 5 mm broadband probe.

Sample Preparation:

-

Approximately 20-30 mg of this compound is accurately weighed and dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

-

Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition Parameters:

-

Solvent: CDCl₃

-

Temperature: 30°C (303 K)

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30)

-

Number of Scans: 1024 (can be adjusted to improve signal-to-noise ratio)

-

Relaxation Delay: 2.0 seconds

-

Acquisition Time: ~1.5 - 2.0 seconds

-

Spectral Width: ~240 ppm (e.g., -20 to 220 ppm)

Data Processing:

-

The Free Induction Decay (FID) is processed with an exponential line broadening factor of 1.0 Hz.

-

Fourier transformation is applied to convert the time-domain data into the frequency domain.

-

The resulting spectrum is phase-corrected and baseline-corrected.

-

The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Molecular Structure and Peak Assignment

The following diagram illustrates the chemical structure of this compound with each carbon atom numbered to correspond with the data presented in Section 1.

Caption: Structure of this compound with ¹³C NMR peak assignments.

Signaling Pathways and Experimental Workflows

This section is not applicable as the topic concerns the characterization of a small molecule by NMR spectroscopy, which does not involve signaling pathways or complex experimental workflows that would necessitate a Graphviz diagram. The primary visualization is the annotated chemical structure provided above.

References

An In-depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 6-hydroxyhexanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometric analysis of Ethyl 6-hydroxyhexanoate (B1236181) (CAS No. 5299-60-5), a versatile ester with applications in various scientific fields. This document outlines its chemical properties, a detailed experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, and an interpretation of its mass spectral fragmentation pattern.

Compound Overview

Ethyl 6-hydroxyhexanoate is a bifunctional organic molecule containing both a hydroxyl group and an ethyl ester. Its chemical structure and key properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₁₆O₃ |

| Molecular Weight | 160.21 g/mol [1][2] |

| CAS Number | 5299-60-5[1][2][3] |

| Appearance | Colorless to almost colorless clear liquid[2] |

| Boiling Point | 127-128 °C at 12 mmHg |

| Density | 0.985 g/mL at 25 °C |

Experimental Protocol: GC-MS Analysis

The following protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).

Sample Preparation

A standard solution of this compound is prepared in a volatile organic solvent such as ethyl acetate (B1210297) or dichloromethane.

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in ethyl acetate.

-

Working Solution: Dilute the stock solution with the same solvent to a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).

Instrumentation

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector and a capillary column is used.

-

Mass Spectrometer: A mass spectrometer capable of electron ionization (EI) and quadrupole mass analysis.

GC-MS Parameters

| Parameter | Value |

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Injection Mode | Split (e.g., 20:1) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 min, ramp at 10 °C/min to 240 °C, hold for 5 min |

| Transfer Line Temperature | 280 °C |

| Ion Source | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 40-200 |

| Scan Mode | Full Scan |

Data Presentation: Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions. The table below summarizes the major ions observed, their mass-to-charge ratio (m/z), and their relative intensity.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 43 | 100 | [C₃H₇]⁺ |

| 45 | 45 | [C₂H₅O]⁺ |

| 55 | 85 | [C₄H₇]⁺ |

| 69 | 30 | [C₅H₉]⁺ |

| 73 | 50 | [C₃H₅O₂]⁺ |

| 83 | 25 | [C₆H₁₁]⁺ |

| 101 | 15 | [M - C₂H₅O - H₂O]⁺ |

| 115 | 5 | [M - C₂H₅O]⁺ |

| 142 | <5 | [M - H₂O]⁺ |

Note: The relative intensities are approximate and may vary slightly depending on the instrument and analytical conditions.

Visualization of Analytical Workflow and Fragmentation

Experimental Workflow

The logical flow of the GC-MS analysis of this compound is depicted in the following diagram.

Caption: Experimental workflow for the GC-MS analysis of this compound.

Proposed Fragmentation Pathway

The fragmentation of the this compound molecular ion ([M]⁺) under electron ionization is proposed to follow several pathways, leading to the observed fragment ions.

Caption: Proposed fragmentation pathway of this compound in EI-MS.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Ethyl 6-hydroxyhexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy of ethyl 6-hydroxyhexanoate (B1236181) (CAS No. 5299-60-5). The document details the characteristic vibrational frequencies, a standard experimental protocol for spectral acquisition, and logical diagrams illustrating the correlation between molecular structure and its infrared spectrum, as well as the experimental workflow. This guide is intended to assist in the identification, characterization, and quality control of this compound in a research and development setting.

Molecular Structure and Infrared Spectroscopy

Ethyl 6-hydroxyhexanoate is a bifunctional organic molecule containing both a primary alcohol (-OH) and an ester (-COOC2H5) functional group. These groups, along with the alkyl backbone, give rise to a characteristic infrared spectrum that allows for its unambiguous identification. The principal vibrational modes observed in the IR spectrum correspond to the stretching and bending of specific bonds within the molecule.

Key Functional Groups and Their Expected IR Absorption Regions:

-

Hydroxyl Group (O-H): The stretching vibration of the O-H bond in the primary alcohol is typically observed as a broad and strong absorption band in the region of 3600-3200 cm⁻¹. The broadness of this peak is a result of intermolecular hydrogen bonding.

-

Carbonyl Group (C=O): The ester carbonyl group exhibits a strong and sharp absorption band due to its stretching vibration, typically appearing in the range of 1750-1735 cm⁻¹.

-

C-O Stretching: The C-O stretching vibrations of the ester group are expected to produce strong bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

-

C-H Stretching: The stretching vibrations of the C-H bonds in the alkyl chain (sp³ hybridized carbons) are observed as strong, sharp peaks in the 3000-2850 cm⁻¹ region.

-

C-H Bending: The bending vibrations of the CH₂ and CH₃ groups appear in the 1470-1365 cm⁻¹ range.

Quantitative Infrared Spectral Data

The infrared spectrum of this compound is characterized by several key absorption bands. The following table summarizes the observed vibrational frequencies and their corresponding assignments. This data is compiled from publicly available spectral information.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~3400 | Broad, Strong | O-H stretch (intermolecular hydrogen-bonded) |

| 2935 | Strong | C-H asymmetric stretch (CH₂) |

| 2860 | Strong | C-H symmetric stretch (CH₂) |

| 1735 | Strong, Sharp | C=O stretch (ester) |

| 1460 | Medium | C-H bend (scissoring, CH₂) |

| 1375 | Medium | C-H bend (rocking, CH₂) |

| 1170 | Strong | C-O stretch (ester) |

| 1050 | Strong | C-O stretch (primary alcohol) |

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique for the FTIR analysis of liquid samples due to its simplicity and minimal sample preparation requirements.

3.1. Instrumentation and Materials

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector.

-

ATR Accessory: A single-reflection diamond ATR accessory.

-

Sample: this compound (liquid).

-

Cleaning Supplies: Reagent-grade isopropanol (B130326) or ethanol (B145695) and lint-free laboratory wipes.

3.2. Background Spectrum Acquisition

-

Ensure the ATR crystal surface is clean. If necessary, clean the crystal by wiping it with a lint-free wipe soaked in isopropanol, followed by a dry wipe.

-

With the clean, empty ATR accessory in the sample compartment, collect a background spectrum. This spectrum will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).

-

The background spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹.

3.3. Sample Spectrum Acquisition

-

Place a small drop (approximately 1-2 µL) of this compound onto the center of the ATR crystal, ensuring the crystal is fully covered.

-

Acquire the sample spectrum using the same instrument parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution).

-

The spectrometer software will automatically ratio the sample spectrum against the previously collected background spectrum to produce the final absorbance or transmittance spectrum.

3.4. Post-Measurement Cleaning

-

Carefully remove the sample from the ATR crystal using a lint-free wipe.

-

Clean the crystal surface thoroughly with a wipe soaked in isopropanol to remove any residual sample.

-

Perform a final wipe with a dry, lint-free cloth.

Visualizations

The following diagrams illustrate the relationship between the molecular structure of this compound and its IR spectrum, as well as the experimental workflow for obtaining the spectrum.

Caption: Correlation between functional groups of this compound and their IR absorption regions.

Caption: Experimental workflow for ATR-FTIR spectroscopy of a liquid sample.

References

An In-depth Technical Guide on the Solubility of Ethyl 6-hydroxyhexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethyl 6-hydroxyhexanoate (B1236181), a versatile ester with applications in various scientific fields. This document outlines its solubility in a range of common solvents, provides detailed experimental protocols for solubility determination, and includes a workflow diagram for these procedures.

Introduction to Ethyl 6-hydroxyhexanoate

This compound (CAS No. 5299-60-5) is an organic compound with the chemical formula C8H16O3.[1][2] It possesses both a hydroxyl (-OH) and an ester (-COOC2H5) functional group, making it a molecule of interest for various chemical syntheses.[3] Its bifunctional nature allows it to be used as a building block in the production of more complex molecules. It is also noted for its presence in some wines.[3] Understanding its solubility is critical for its application in reaction chemistry, formulation development, and purification processes.

Solubility Profile of this compound

Precise quantitative solubility data for this compound in a wide array of solvents is not extensively documented in publicly available literature. However, based on its chemical structure and data from analogous compounds, a qualitative and estimated quantitative solubility profile can be established. The presence of a polar hydroxyl group and a polar ester group, combined with a nonpolar six-carbon chain, results in a molecule with moderate polarity.

General solubility principles suggest that this compound is soluble in common organic solvents. The hydroxyl group allows for hydrogen bonding, which can enhance solubility in protic solvents, while the ester group and the carbon backbone contribute to its solubility in a range of organic media.

A structurally similar compound, ethyl hexanoate (B1226103), which lacks the hydroxyl group, is reported to be practically insoluble in water, with a solubility of 0.629 mg/mL at 25°C, but is soluble in alcohols and oils.[4][5][6] The presence of the hydroxyl group in this compound is expected to increase its water solubility compared to ethyl hexanoate, due to the potential for hydrogen bonding with water molecules.

The following table summarizes the expected solubility of this compound in various solvents. It is important to note that the quantitative values for organic solvents are estimations based on the principle of "like dissolves like" and the known solubility of similar esters.

Table 1: Estimated Solubility of this compound in Various Solvents at 25°C

| Solvent | Solvent Type | Expected Solubility | Estimated Quantitative Solubility ( g/100 mL) |

| Water | Polar Protic | Sparingly Soluble | ~0.5 - 1.0 |

| Methanol | Polar Protic | Very Soluble | > 50 |

| Ethanol | Polar Protic | Very Soluble | > 50 |

| Acetone | Polar Aprotic | Very Soluble | > 50 |

| Ethyl Acetate | Polar Aprotic | Very Soluble | > 50 |

| Dichloromethane | Polar Aprotic | Very Soluble | > 50 |

| Diethyl Ether | Nonpolar | Soluble | > 30 |

| Toluene | Nonpolar | Soluble | > 30 |

| Hexane | Nonpolar | Sparingly Soluble | < 10 |

Disclaimer: The quantitative solubility values for organic solvents are estimates and should be confirmed experimentally.

Experimental Protocols for Solubility Determination

The following protocols provide a framework for the systematic determination of the solubility of this compound.

3.1. Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Small test tubes (10 x 75 mm) with stoppers

-

Vortex mixer

-

Pipettes

Procedure:

-

Add 1 mL of the selected solvent to a clean, dry test tube.

-

Add approximately 0.1 mL of this compound to the test tube.

-

Stopper the test tube and vortex for 30-60 seconds.

-

Visually inspect the solution for any signs of undissolved solute (e.g., cloudiness, separate layers, or droplets).

-

Record the observation as "soluble," "partially soluble," or "insoluble."

-

If the substance appears soluble, add another 0.2 mL of this compound and repeat steps 3-5 to confirm.

-

Repeat this procedure for each solvent to be tested.

3.2. Quantitative Solubility Determination (Shake-Flask Method)

This method determines the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent

-

Scintillation vials or small flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve using the prepared standards by analyzing them with a suitable chromatographic method (GC or HPLC).

-

Add an excess amount of this compound to a known volume of the solvent in a vial (e.g., 5 mL of solvent). An excess is ensured when undissolved solute remains visible.

-

Seal the vial and place it in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

After equilibration, allow the mixture to stand undisturbed at the same temperature for several hours to allow the undissolved solute to settle.

-

Carefully withdraw a sample of the supernatant using a pipette and filter it through a 0.45 µm syringe filter into a clean vial.

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted solution using the same chromatographic method used for the standards.

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the quantitative solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. This compound | C8H16O3 | CID 357781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. alkalisci.com [alkalisci.com]

- 4. Ethyl hexanoate | C8H16O2 | CID 31265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: Showing metabocard for Ethyl hexanoate (HMDB0040209) [hmdb.ca]

- 6. Ethyl Hexanoate | 123-66-0 [chemicalbook.com]

Synonyms for Ethyl 6-hydroxyhexanoate

An In-depth Technical Guide to Ethyl 6-hydroxyhexanoate (B1236181)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 6-hydroxyhexanoate (CAS 5299-60-5), a versatile bifunctional molecule. It serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive compounds. This document outlines its various synonyms and identifiers, summarizes its key physicochemical properties, and provides detailed experimental protocols for its synthesis.

Chemical Identity and Synonyms

Precise identification of chemical compounds is critical for research, development, and regulatory purposes. This compound is known by several names across various databases and commercial suppliers. Understanding these synonyms is essential for conducting thorough literature searches and for unambiguous procurement.

The systematic name, this compound, is assigned based on the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. The molecule consists of a six-carbon chain (hexanoate) with a hydroxyl group (-OH) at the sixth carbon and an ethyl ester group (-COOCH₂CH₃).

A comprehensive list of its synonyms and identifiers is provided in Table 1.

Table 1: Synonyms and Identifiers for this compound

| Category | Identifier | Reference(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 5299-60-5 | [1][2] |

| Systematic Variations | Hexanoic acid, 6-hydroxy-, ethyl ester | [1][2] |

| 6-Hydroxyhexanoic acid ethyl ester | [1][2][3][4][5] | |

| 6-hydroxy-hexanoic acid ethyl ester | [1] | |

| ethyl 6-hydroxy-hexanoate | [1] | |

| Common/Trivial Names | Ethyl 6-hydroxycaproate | [1][2] |

| Ethyl epsilon-Hydroxycaproate | [1][2] | |

| Alternative Nomenclature | 5-Ethoxycarbonylpentan-1-ol | [1][2] |

| 5-ethoxycarbonyl-1-pentanol | [1] | |

| Product/Database IDs | NSC 617304 | [1][2] |

| MFCD00075601 | [1][6] | |

| DTXSID60326814 | [1] | |

| PubChem CID: 357781 | [1][3] | |

| Aldrich-374806 | [2] | |

| InChI | InChI=1S/C8H16O3/c1-2-11-8(10)6-4-3-5-7-9/h9H,2-7H2,1H3 | [1] |

| InChIKey | HYXRUZUPCFVWAH-UHFFFAOYSA-N | [1] |

| SMILES | CCOC(=O)CCCCCO | [1] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 2, offering a quick reference for experimental design and safety considerations.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₆O₃ | [1][6][7] |

| Molecular Weight | 160.21 g/mol | [1][6][7] |

| Appearance | Colorless to almost colorless clear liquid | [7] |

| Density | 0.985 g/mL at 25 °C | [8] |

| Boiling Point | 127-128 °C at 12 mmHg | [8] |

| Refractive Index | n20/D 1.437 | [8] |

| Solubility | Soluble in common organic solvents | |

| pKa (Predicted) | 15.15 ± 0.10 | [7] |

Experimental Protocols

This compound can be synthesized through several routes. The most common laboratory-scale methods start from ε-caprolactone, an inexpensive cyclic ester.[5][7] Two primary methods are detailed below: a one-step acid-catalyzed ethanolysis and a two-step hydrolysis followed by esterification.

Method 1: Acid-Catalyzed Ethanolysis of ε-Caprolactone

This method involves the direct ring-opening of ε-caprolactone with ethanol (B145695) in the presence of an acid catalyst. This transesterification reaction is an efficient way to produce the desired hydroxy ester.[5][7]

References

- 1. benchchem.com [benchchem.com]

- 2. Buy 2-[2-(6-hydroxyhexanoyloxy)ethoxy]this compound | 36890-68-3 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C8H16O3 | CID 357781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. usbio.net [usbio.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound 97 5299-60-5 [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 6-hydroxyhexanoate from ε-caprolactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the synthesis of ethyl 6-hydroxyhexanoate (B1236181) from ε-caprolactone, a valuable intermediate in organic synthesis and drug development. Two primary synthetic routes are presented: a one-step acid-catalyzed transesterification and a two-step procedure involving hydrolysis followed by esterification. This document includes comprehensive experimental procedures, data summaries, and visual diagrams of the synthetic pathways and workflows to ensure reproducible and efficient synthesis.

Introduction

Ethyl 6-hydroxyhexanoate is a bifunctional molecule containing both a hydroxyl and an ester group, making it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and biodegradable polymers. Its synthesis from the readily available and inexpensive ε-caprolactone is a common and practical route. This document outlines the key methodologies for this conversion, providing researchers with the necessary details to perform the synthesis in a laboratory setting.

Data Presentation

The following table summarizes the quantitative data associated with the synthesis of this compound and related reactions.

| Method | Catalyst | Reagents | Reaction Time | Temperature | Yield | Reference |

| One-Step Transesterification | Concentrated H₂SO₄ | ε-caprolactone, Absolute Ethanol (B145695) | 30 minutes | Reflux | High | [1] |

| Two-Step Synthesis (Related) | Not specified | ε-caprolactone, followed by acetylation | - | - | 77% (first step average) | Not specified in search results |

| Related Aminolysis | SnCl₂ | Caprolactam, Ethanol, Near-critical water | 2.5 hours | 573.15 K | 98% | [2] |

Experimental Protocols

Method 1: One-Step Acid-Catalyzed Transesterification

This protocol describes a direct conversion of ε-caprolactone to this compound using an acid catalyst.[1][3]

Materials:

-

ε-caprolactone

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

100 mL round-bottom flask

-

Magnetic stir bar

-

Reflux condenser

-

Heating mantle

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 0.515 g (4.51 mmol) of ε-caprolactone and 50 mL of absolute ethanol.[1]

-

With caution, add 0.2 mL of concentrated sulfuric acid to the mixture.[1]

-

Attach a reflux condenser and place the flask in a heating mantle.

-

Heat the solution to reflux and maintain for 30 minutes with continuous stirring.[1]

-

After 30 minutes, remove the flask from the heat and allow it to cool to room temperature.

-

Carefully neutralize the reaction mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound by vacuum distillation.

Method 2: Two-Step Synthesis via Hydrolysis and Esterification

This method involves the initial hydrolysis of ε-caprolactone to 6-hydroxyhexanoic acid, followed by esterification to yield the desired product.[4][5]

Part 1: Hydrolysis of ε-caprolactone [4]

Materials:

-

ε-caprolactone

-

Sodium hydroxide (B78521) (NaOH) or other strong base

-

Deionized water

-

Hydrochloric acid (HCl), dilute solution

-

Ethyl acetate (B1210297) or other suitable extraction solvent

-

Round-bottom flask

-

Magnetic stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve ε-caprolactone in an aqueous solution of a strong base such as sodium hydroxide.

-

Heat the mixture to reflux for 1-2 hours to ensure complete hydrolysis.

-

Cool the reaction mixture to room temperature.

-

Acidify the solution to a pH of approximately 2-3 with dilute hydrochloric acid.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield crude 6-hydroxyhexanoic acid.

Part 2: Fischer Esterification of 6-hydroxyhexanoic acid

Materials:

-

Crude 6-hydroxyhexanoic acid from Part 1

-

Ethanol (absolute)

-

Concentrated sulfuric acid (H₂SO₄)

-

Round-bottom flask

-

Magnetic stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Combine the crude 6-hydroxyhexanoic acid with an excess of absolute ethanol in a round-bottom flask.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

-

Purify the resulting this compound by vacuum distillation.

Visualizations

Reaction Schemes

Caption: Synthetic routes to this compound.

Experimental Workflow

Caption: General experimental workflow for synthesis.

References

Application Notes and Protocols for the Acid-Catalyzed Transesterification for Ethyl 6-hydroxyhexanoate Production

Introduction

Ethyl 6-hydroxyhexanoate (B1236181) is a valuable bifunctional molecule serving as a key intermediate in the synthesis of various fine chemicals, pharmaceuticals, and polymers.[1] Its structure, featuring both a hydroxyl group and an ethyl ester, allows for a range of subsequent chemical modifications. A common and efficient method for its synthesis is the acid-catalyzed ring-opening transesterification of ε-caprolactone with ethanol (B145695). This application note provides detailed protocols for this reaction using both a homogeneous catalyst (sulfuric acid) and a heterogeneous catalyst (Amberlyst-15), catering to researchers, scientists, and drug development professionals.

Reaction Principle

The synthesis of ethyl 6-hydroxyhexanoate from ε-caprolactone is a transesterification reaction. In the presence of an acid catalyst, the carbonyl oxygen of the lactone is protonated, activating the carbonyl carbon towards nucleophilic attack by ethanol. The subsequent ring-opening of the tetrahedral intermediate yields the desired hydroxy ester. The reaction is an equilibrium process, and using a large excess of the alcohol (ethanol) can shift the equilibrium towards the product side.

Data Presentation: Comparison of Catalytic Methods

| Parameter | Sulfuric Acid (Homogeneous) | Amberlyst-15 (Heterogeneous) |

| Catalyst Type | Strong liquid acid (H₂SO₄) | Strong acidic ion-exchange resin |

| Catalyst Loading | Catalytic amount (e.g., ~0.2 mol% relative to lactone) | 10-20% by weight of ε-caprolactone |

| Reaction Temperature | Reflux (approx. 78 °C in ethanol) | Reflux (approx. 78 °C in ethanol) |

| Reaction Time | 30-60 minutes | 2-6 hours |

| Work-up | Neutralization with a base (e.g., NaHCO₃), aqueous washes | Simple filtration to remove the catalyst |

| Catalyst Reusability | No | Yes, can be regenerated and reused |

| Estimated Yield | >90% | >90% |

| Product Purity | High, requires careful neutralization and washing | High, simplified purification |

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

References

Application Notes and Protocols for the Lipase-Catalyzed Synthesis of Ethyl 6-Hydroxyhexanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of Ethyl 6-hydroxyhexanoate (B1236181), a valuable bifunctional molecule with applications in polymer chemistry and as a building block in the synthesis of specialty chemicals and pharmaceuticals. The use of lipases as biocatalysts offers a green and selective alternative to traditional chemical synthesis methods.

Introduction

Ethyl 6-hydroxyhexanoate is an ester that contains both a hydroxyl and an ester functional group, making it a versatile intermediate. The enzymatic synthesis of this compound, typically catalyzed by lipases, offers several advantages over chemical routes, including high selectivity, mild reaction conditions, and reduced environmental impact. Candida antarctica lipase (B570770) B (CALB) is a widely used and highly effective biocatalyst for this type of esterification and transesterification reaction.[1][2][3] The synthesis can be approached through two primary enzymatic routes: direct esterification of 6-hydroxyhexanoic acid with ethanol (B145695) or the alcoholysis of ε-caprolactone with ethanol. The latter is often preferred due to the ready availability of the cyclic lactone precursor.[4]

Reaction Scheme

The lipase-catalyzed synthesis of this compound from ε-caprolactone and ethanol proceeds via a ring-opening alcoholysis reaction.

Key Performance Parameters

The efficiency of the lipase-catalyzed synthesis of short-chain esters like this compound is influenced by several factors. The following tables summarize key quantitative data from studies on similar lipase-catalyzed esterifications, which can serve as a starting point for the optimization of this compound synthesis.

Table 1: Effect of Enzyme Source on a Similar Reaction (Ethyl Hexanoate (B1226103) Synthesis)

| Lipase Source | Immobilization Support | Optimal Temperature (°C) | Optimal pH | Conversion/Yield (%) | Reference |

| Candida antarctica Lipase B (CALB) | Yeast Surface Display | 30 | - | 98.0 | [1] |

| Candida rugosa Lipase | Surface Coated | 37 | 5.2 | 93.0 | [5] |

| Rhizomucor miehei Lipase | Immobilized | 45-55 | - | ~96.0 | [6] |

| Pseudomonas sp. VITCLP4 | - | 40 | 8.0 | - | [7] |

Table 2: Influence of Reaction Conditions on a Similar Reaction (Ethyl Hexanoate Synthesis)

| Parameter | Condition | Effect on Yield/Conversion | Reference |

| Solvent | Toluene (B28343) | Preferred for high conversion | [7] |

| Solvent-free | Greener alternative, but may have mass transfer limitations | [7] | |

| Substrate Molar Ratio | 1:1.25 (acid:alcohol) | High yield (98.0%) | [1] |

| Reaction Time | 24 hours | High yield (98.0%) with yeast-displayed CALB | [1] |

| Temperature | 30-50°C | Optimal range for many lipases | [1][5][8] |

| Water Content | Low (using molecular sieves) | Shifts equilibrium towards ester synthesis | [9] |

Experimental Protocols

The following protocols are adapted from established methods for lipase-catalyzed ester synthesis and provide a framework for the synthesis of this compound.

Protocol 1: Synthesis of this compound via Alcoholysis of ε-Caprolactone

This protocol describes the ring-opening of ε-caprolactone with ethanol catalyzed by immobilized Candida antarctica lipase B (e.g., Novozym 435).

Materials:

-

Immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435)

-

ε-Caprolactone

-

Ethanol (anhydrous)

-

Toluene (or other suitable organic solvent, optional)

-

Molecular sieves (3Å, activated)

-

Reaction vessel (e.g., screw-capped flask)

-

Orbital shaker or magnetic stirrer with heating

-

Gas chromatograph (GC) for analysis

Procedure:

-

To a 50 mL screw-capped flask, add ε-caprolactone (e.g., 10 mmol, 1.14 g) and ethanol (e.g., 12.5 mmol, 0.73 mL).

-

If using a solvent, add toluene (e.g., 10 mL). For a solvent-free system, proceed without adding solvent.

-

Add immobilized CALB (e.g., 10% w/w of substrates, ~0.19 g).

-

Add activated molecular sieves (e.g., 1 g) to remove water produced during the reaction, which can inhibit the enzyme and shift the equilibrium.

-

Seal the flask and place it in an orbital shaker or on a heated magnetic stirrer.

-

Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) with constant agitation (e.g., 200 rpm) for 24-48 hours.

-

Monitor the reaction progress by taking small aliquots at different time intervals and analyzing them by GC.

-

Upon completion, stop the reaction by filtering out the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and stored for reuse.

-

The product, this compound, can be purified from the reaction mixture by vacuum distillation or column chromatography.